2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide
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Overview
Description
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide involves multiple steps, starting with the preparation of the core structure, 3,4-dihydro-2H-1,5-benzodioxepin. This intermediate is then functionalized with a triazole ring and further modified to introduce the sulfanyl and diethylacetamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and other functional groups can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole and benzodioxepin moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in areas such as antimicrobial or anticancer research.
Mechanism of Action
The mechanism by which 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring and benzodioxepin moiety may allow the compound to bind to enzymes or receptors, modulating their activity. The sulfanyl group could also play a role in redox reactions, influencing cellular processes. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: Shares the benzodioxepin core but lacks the triazole and diethylacetamide groups.
(2E)-3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-propenoic acid: Contains the benzodioxepin moiety but differs in the functional groups attached.
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid: Another compound with the benzodioxepin core, but with different substituents.
Uniqueness
The uniqueness of 2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
Properties
Molecular Formula |
C19H26N4O3S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N,N-diethylacetamide |
InChI |
InChI=1S/C19H26N4O3S/c1-4-22(5-2)17(24)13-27-19-21-20-18(23(19)6-3)14-8-9-15-16(12-14)26-11-7-10-25-15/h8-9,12H,4-7,10-11,13H2,1-3H3 |
InChI Key |
PPWWNEJBBAEABM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N(CC)CC)C2=CC3=C(C=C2)OCCCO3 |
Origin of Product |
United States |
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